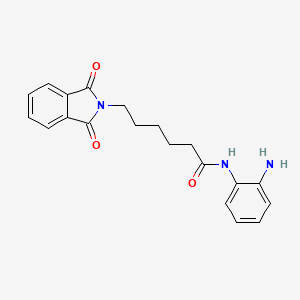
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide is a complex organic compound characterized by the presence of an aminophenyl group and a dioxoisoindolyl group linked through a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 2-nitroaniline, undergoes reduction to form 2-aminophenyl.
Coupling Reaction: The 2-aminophenyl intermediate is then coupled with a hexanoyl chloride in the presence of a base such as triethylamine to form N-(2-aminophenyl)hexanamide.
Cyclization: The final step involves the cyclization of the hexanamide derivative with phthalic anhydride under reflux conditions to form the dioxoisoindolyl group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dioxoisoindolyl group can be reduced to form hydroxy derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The dioxoisoindolyl group may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)butanamide
- N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)pentanamide
Uniqueness
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its hexanamide chain provides a balance between hydrophobic and hydrophilic interactions, enhancing its versatility in various applications.
Properties
CAS No. |
362671-97-4 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H21N3O3/c21-16-10-5-6-11-17(16)22-18(24)12-2-1-7-13-23-19(25)14-8-3-4-9-15(14)20(23)26/h3-6,8-11H,1-2,7,12-13,21H2,(H,22,24) |
InChI Key |
TWOHAJFOZUGOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


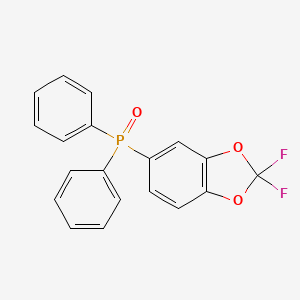
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
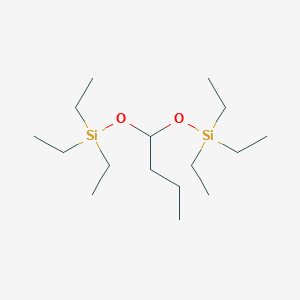
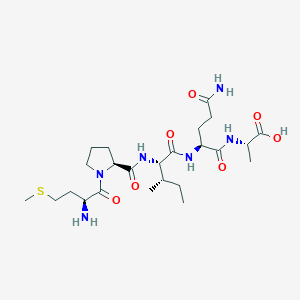
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
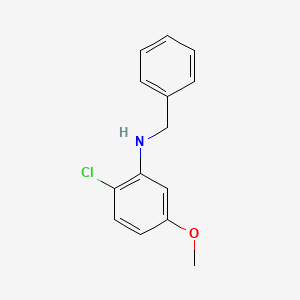

![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
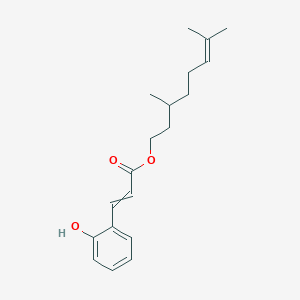
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)

![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
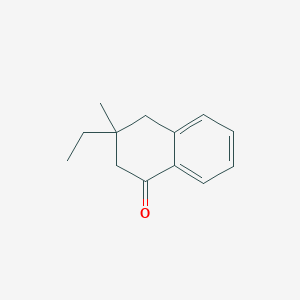
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
